molecular formula C23H13Cl2NO4 B2945082 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-oxochromene-2-carboxamide CAS No. 361478-80-0

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-oxochromene-2-carboxamide

Cat. No.: B2945082
CAS No.: 361478-80-0
M. Wt: 438.26
InChI Key: GUYXSFGRAGFRAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide” is a compound with the molecular formula C15H11Cl2NO2 . It has been studied for its crystal structure . The dihedral angle between the two benzene rings is 74.83°. The N-bound and terminal benzene rings are inclined at dihedral angles of 4.09° and 78.38°, respectively, to the mean plane through the acetamide group .


Molecular Structure Analysis

The molecular structure of “N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide” has been analyzed using crystallography . The compound forms intramolecular C-H⋯O and N-H⋯O hydrogen bonds, both generating S(6) rings .


Chemical Reactions Analysis

“N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide” is involved in several reactions during its synthesis . It’s also used as an intermediate in the synthesis of other compounds .


Physical and Chemical Properties Analysis

“N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide” has a molecular weight of 308.159 Da . More detailed physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Synthesis and Chemical Characterization

  • Chemical Synthesis and SAR Studies : A study by Palanki et al. (2000) delves into the synthesis and structure-activity relationship (SAR) of carboxamide compounds as inhibitors of NF-kappaB and AP-1 gene expression. This work highlights the critical nature of substitutions on the pyrimidine ring for activity and bioavailability, which can be related to the synthetic approach and chemical characterization of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-oxochromene-2-carboxamide (Palanki et al., 2000).

  • Characterization of Derivatives : Özer et al. (2009) synthesized and characterized N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, demonstrating the significance of crystal structure analysis in understanding compound properties. This type of analysis may also be applicable to the compound , providing insights into its molecular conformation and stability (Özer et al., 2009).

Potential Applications

  • Antimicrobial Activity : Desai et al. (2011) explored the antimicrobial properties of carboxamide derivatives. This suggests that similar compounds, like this compound, could potentially be investigated for antimicrobial applications, given the structural similarities and activity profiles (Desai et al., 2011).

  • Catalytic and Environmental Applications : A study by Jin et al. (2018) on Fe-N, N'-dipicolinamide complexes for oxidative degradation highlights the potential environmental applications of similar compounds in pollutant degradation. This suggests that compounds like this compound could have roles in catalysis and environmental remediation (Jin et al., 2018).

Future Directions

“N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide” is a potential anticancer agent and is used in the synthesis of anti-hepatitis B virus compounds . This suggests that it could have important applications in medical research and drug development.

Properties

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-oxochromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13Cl2NO4/c24-13-9-10-18(16(11-13)22(28)14-5-1-3-7-17(14)25)26-23(29)21-12-19(27)15-6-2-4-8-20(15)30-21/h1-12H,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYXSFGRAGFRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.